molecular formula C16H8O2 B188934 Aceanthrenequinone CAS No. 6373-11-1

Aceanthrenequinone

Cat. No. B188934
CAS RN: 6373-11-1
M. Wt: 232.23 g/mol
InChI Key: YAIBDWAANBTYIA-UHFFFAOYSA-N
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Description

It is a yellow-green to tan crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, ether, and acetone . This compound is a derivative of anthracene and is known for its applications in various fields, including the production of dyes, pigments, and as an intermediate in organic synthesis.

Scientific Research Applications

Acenanthrene-9,10-dione has a wide range of applications in scientific research:

Safety and Hazards

Aceanthrenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

The mechanism of action of acenanthrene-9,10-dione and its derivatives involves the interaction with cellular components, leading to various biological effects. For example, some derivatives can intercalate into DNA, disrupting the replication process and leading to cell death. Others may inhibit specific enzymes or proteins involved in cellular pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Gas Phase Oxidation Method: This method involves the oxidation of anthracene in the gas phase using a catalyst such as vanadium pentoxide (V2O5) at high temperatures (approximately 389°C).

    Liquid Phase Oxidation Method: In this method, anthracene is dissolved in a solvent like trichlorobenzene, and nitric acid is added as the oxidizing agent.

    Phthalic Anhydride Method: This method involves the reaction of phthalic anhydride with benzene in the presence of a catalyst such as aluminum chloride (AlCl3) at high temperatures (370-470°C).

Industrial Production Methods

Industrial production of acenanthrene-9,10-dione typically follows the gas phase oxidation method due to its efficiency and high yield. The process involves the continuous feeding of anthracene and air into a reactor containing the V2O5 catalyst, followed by condensation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Anthracene-9,10-diol.

    Substitution: Halogenated or nitrated anthracene derivatives.

Comparison with Similar Compounds

Acenanthrene-9,10-dione is similar to other quinone compounds such as:

    Mitoxantrone: An anthracenedione derivative used as an anticancer agent.

    Bisantrene: Another anthracenedione derivative with anticancer properties.

    Doxorubicin: An anthracycline antibiotic with a similar structure but different functional groups.

Uniqueness

Acenanthrene-9,10-dione is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its derivatives have shown promising biological activities, making it a valuable compound for further research and development .

properties

IUPAC Name

aceanthrylene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIBDWAANBTYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311753
Record name 1,2-Aceanthrylenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6373-11-1
Record name 1,2-Aceanthrylenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Aceanthrylenedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Aceanthrylenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Aceanthrylenedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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